molecular formula C9H11ClN2O2 B13250415 7-Amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride

7-Amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride

Cat. No.: B13250415
M. Wt: 214.65 g/mol
InChI Key: FBWQQNTUYMDCOE-UHFFFAOYSA-N
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Description

7-Amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by its unique structure, which includes an amino group, a methyl group, and a benzoxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-2-nitroaniline with glyoxylic acid, followed by reduction and cyclization to form the benzoxazine ring. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, converting nitro groups to amino groups.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed:

    Oxidation: Oxides of the parent compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoxazine derivatives.

Scientific Research Applications

7-Amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of polymers and other industrial materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-Amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

    4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one: Lacks the amino group, resulting in different chemical and biological properties.

    7-Amino-3,4-dihydro-2H-1,4-benzoxazin-3-one: Lacks the methyl group, affecting its reactivity and applications.

Uniqueness: 7-Amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride is unique due to the presence of both the amino and methyl groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications, distinguishing it from other benzoxazine derivatives.

Properties

Molecular Formula

C9H11ClN2O2

Molecular Weight

214.65 g/mol

IUPAC Name

7-amino-4-methyl-1,4-benzoxazin-3-one;hydrochloride

InChI

InChI=1S/C9H10N2O2.ClH/c1-11-7-3-2-6(10)4-8(7)13-5-9(11)12;/h2-4H,5,10H2,1H3;1H

InChI Key

FBWQQNTUYMDCOE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)COC2=C1C=CC(=C2)N.Cl

Origin of Product

United States

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